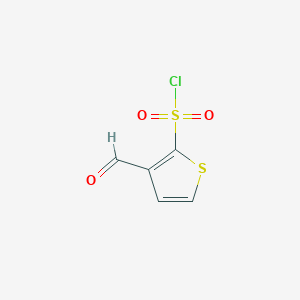

3-Formylthiophene-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGXZMYVZIGGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-97-2 | |

| Record name | 3-formylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 3 Formylthiophene 2 Sulfonyl Chloride

Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfur-containing compounds.

The reaction of 3-formylthiophene-2-sulfonyl chloride with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. libretexts.org

The general reaction proceeds as follows:

Reaction of this compound with a primary amine.

The nature of the amine (primary or secondary) influences the properties of the resulting sulfonamide. Sulfonamides derived from primary amines possess an acidic N-H proton, rendering them soluble in aqueous base. libretexts.org

Table 1: Synthesis of Sulfonamides from this compound and Various Amines This table is illustrative and based on the general reactivity of sulfonyl chlorides.

| Amine | Product | Typical Reaction Conditions |

| Aniline | N-phenyl-3-formylthiophene-2-sulfonamide | Pyridine, Dichloromethane, 0 °C to room temperature |

| Benzylamine | N-benzyl-3-formylthiophene-2-sulfonamide | Triethylamine, THF, 0 °C to room temperature |

| Diethylamine | N,N-diethyl-3-formylthiophene-2-sulfonamide | Aqueous NaOH, Dichloromethane, room temperature |

| Morpholine | 4-((3-formylthiophen-2-yl)sulfonyl)morpholine | Potassium carbonate, Acetonitrile, room temperature |

This compound can react with alcohols and phenols to form sulfonate esters. These reactions are also typically conducted in the presence of a base to facilitate the nucleophilic attack of the hydroxyl group. nih.govresearchgate.netresearchgate.net The resulting sulfonate esters are valuable intermediates in organic synthesis.

Furthermore, the sulfonyl chloride can be a precursor for the synthesis of sulfones. While direct conversion can be challenging, multi-step sequences or specific catalytic systems can achieve this transformation. researchgate.netgoogle.commdpi.comorganic-chemistry.orgresearchgate.net One common approach involves the reaction with a suitable organometallic reagent.

Table 2: Formation of Sulfonate Esters and Sulfones This table is illustrative and based on the general reactivity of sulfonyl chlorides.

| Reagent | Product Type | Product Name (Example) | Typical Reaction Conditions |

| Methanol | Sulfonate Ester | Methyl 3-formylthiophene-2-sulfonate | Pyridine, Dichloromethane, 0 °C |

| Phenol | Sulfonate Ester | Phenyl 3-formylthiophene-2-sulfonate | Triethylamine, THF, room temperature |

| Benzene (Friedel-Crafts) | Sulfone | 3-formyl-2-(phenylsulfonyl)thiophene | AlCl₃, Benzene, reflux |

| Phenylboronic acid | Sulfone | 3-formyl-2-(phenylsulfonyl)thiophene | Palladium catalyst, Base, Solvent (e.g., Dioxane) |

Reactions of the Formyl Group

The aldehyde functionality at the 3-position of the thiophene (B33073) ring offers another site for a variety of chemical modifications, including condensation, oxidation, and reduction reactions.

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ijpsdronline.comderpharmachemica.combohrium.comorientjchem.orgekb.eg This reaction is often catalyzed by a small amount of acid. When the starting amine is a sulfonamide that still contains a primary amino group, the resulting product is a sulfonamide-Schiff base conjugate, a class of compounds with potential biological activities. ijpsdronline.comderpharmachemica.com

Formation of a Schiff base from 3-Formylthiophene-2-sulfonamide.

The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412), chromic acid, or milder reagents like silver oxide. organic-chemistry.orgresearchgate.netsemanticscholar.org This transformation provides access to 3-carboxythiophene-2-sulfonyl chloride derivatives, which are versatile building blocks.

Conversely, the formyl group can be reduced to a hydroxymethyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The resulting alcohol can undergo further reactions, such as esterification or etherification.

Table 3: Oxidation and Reduction of the Formyl Group This table is illustrative and based on the general reactivity of aromatic aldehydes.

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-(chlorosulfonyl)thiophene-3-carboxylic acid |

| Oxidation | Silver(I) oxide (Ag₂O) | 2-(chlorosulfonyl)thiophene-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-(chlorosulfonyl)thiophen-3-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (2-(chlorosulfonyl)thiophen-3-yl)methanol |

Thiophene Ring Functionalization

The thiophene ring itself is an aromatic system that can undergo electrophilic substitution reactions. The directing effects of the existing formyl and sulfonyl chloride groups will influence the position of further substitution. Both are electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to their own position. In this case, the 4- and 5-positions of the thiophene ring would be the likely sites for further functionalization, such as halogenation or nitration, although harsh reaction conditions may be required due to the deactivating nature of the substituents. beilstein-journals.org

Electrophilic Aromatic Substitution Studies

No specific studies on the electrophilic aromatic substitution of this compound were identified. The directing effects of the formyl and sulfonyl chloride groups on the thiophene ring would be of significant interest in predicting regioselectivity, but empirical data is currently unavailable.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, C-H Arylation)

While the utility of Suzuki, Sonogashira, and C-H arylation reactions in modifying thiophene cores is well-documented for other derivatives, specific examples employing this compound as a substrate are absent from the reviewed literature. The potential for the sulfonyl chloride moiety to participate in or be sensitive to typical cross-coupling conditions remains unexplored.

Directed C-H Activation Strategies for Regioselective Functionalization

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. The formyl group on this compound could potentially act as a directing group, guiding metallation to specific positions on the thiophene ring. However, no published research has investigated this possibility for this specific compound.

Cascade and Multicomponent Reactions Involving the Compound

Cascade and multicomponent reactions offer efficient pathways to complex molecular architectures. The bifunctional nature of this compound, possessing both an aldehyde and a sulfonyl chloride, makes it a theoretically interesting candidate for such reactions. Despite this potential, there are no documented instances of its use in these synthetic strategies.

Advanced Synthetic Applications and Strategies

Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis

The strategic placement of the formyl and sulfonyl chloride groups on the thiophene (B33073) ring makes 3-Formylthiophene-2-sulfonyl chloride an ideal precursor for the synthesis of fused heterocyclic systems. The dual reactivity allows for sequential or one-pot reactions to construct intricate molecular frameworks.

One of the most significant applications is in the synthesis of thieno[2,3-d]isothiazole 1,1-dioxides. In a typical reaction sequence, the sulfonyl chloride moiety can react with an amine to form a sulfonamide. Subsequent intramolecular condensation between the formyl group and an active methylene (B1212753) group on the sulfonamide substituent, followed by cyclization, can lead to the desired fused heterocyclic system. This strategy provides a direct route to novel scaffolds of potential interest in medicinal chemistry and materials science.

For instance, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted sulfonamide. The presence of the adjacent aldehyde allows for a subsequent intramolecular cyclization, which, depending on the nature of the 'R' group and reaction conditions, can lead to the formation of a thieno[2,3-d]isothiazole 1,1-dioxide ring system.

A plausible synthetic pathway is outlined below:

| Reactant | Reagent/Condition | Intermediate/Product |

| This compound | R-NH₂ | N-substituted 3-formylthiophene-2-sulfonamide |

| N-substituted 3-formylthiophene-2-sulfonamide | Acid or Base catalyst | Thieno[2,3-d]isothiazole 1,1-dioxide derivative |

This approach highlights the efficiency of using this compound as a linchpin in the assembly of complex heterocyclic structures.

Chemo- and Regioselective Synthesis of Novel Thiophene-Containing Systems

The differential reactivity of the sulfonyl chloride and formyl groups is the cornerstone of chemo- and regioselective syntheses using this compound. The sulfonyl chloride is a hard electrophile, readily reacting with hard nucleophiles like primary and secondary amines, while the formyl group is a softer electrophile, preferring to react with softer nucleophiles or under conditions that favor carbonyl chemistry.

This disparity in reactivity can be exploited to achieve selective transformations. For example, reaction with an amino alcohol can be directed to selectively form a sulfonamide at the amino group under mild conditions, leaving the hydroxyl group untouched for subsequent reactions. Conversely, conditions can be chosen to first protect the formyl group as an acetal (B89532), allowing for a wider range of transformations at the sulfonyl chloride moiety, followed by deprotection and further manipulation of the aldehyde.

An example of a chemo- and regioselective reaction is the synthesis of sulfonamides with preserved aldehyde functionality for further elaboration:

| Reactant | Nucleophile | Conditions | Product | Selectivity |

| This compound | Aniline | Pyridine (B92270), 0 °C to rt | N-phenyl-3-formylthiophene-2-sulfonamide | Chemoselective sulfonamide formation |

| This compound | Hydrazine | Et₃N, CH₂Cl₂ | 3-Formylthiophene-2-sulfonohydrazide | Chemoselective sulfonohydrazide formation |

The resulting products, containing both a sulfonamide and a formyl group, are valuable intermediates for the synthesis of more complex thiophene-containing systems, such as Schiff bases, hydrazones, and other heterocyclic derivatives.

Development of Chiral Derivatives and Stereoselective Syntheses

The synthesis of chiral molecules is of paramount importance in drug discovery and development. This compound serves as a versatile scaffold for the introduction of chirality through the formation of chiral sulfonamides. Reaction of the sulfonyl chloride with enantiopure amines or amino alcohols leads to the formation of diastereomeric sulfonamides, which can often be separated by chromatography or crystallization. nih.gov

This approach allows for the preparation of a library of chiral thiophene derivatives. The resulting chiral sulfonamides can act as ligands in asymmetric catalysis or as chiral building blocks for the synthesis of enantiomerically pure target molecules.

| Chiral Amine | Product | Potential Application |

| (R)-α-methylbenzylamine | (R)-N-(1-phenylethyl)-3-formylthiophene-2-sulfonamide | Chiral auxiliary, intermediate for chiral ligands |

| (S)-Prolinol | (S)-N-(2-(hydroxymethyl)pyrrolidin-1-yl)sulfonyl)-3-formylthiophene | Chiral catalyst, building block for complex natural products |

Furthermore, the formyl group can undergo stereoselective reductions or additions using chiral reagents to introduce a new stereocenter, further expanding the molecular diversity of the chiral derivatives.

Integration into Modular Synthetic Approaches

Modular synthesis, or "click chemistry," focuses on the use of highly efficient and orthogonal reactions to assemble complex molecules from smaller, pre-functionalized building blocks. The distinct reactivity of the two functional groups in this compound makes it an excellent component for such strategies.

The sulfonyl chloride can be selectively reacted with an amine-containing module, while the formyl group can be transformed into another functional group suitable for a different type of coupling reaction. For instance, the aldehyde can be converted to an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. This would generate a bifunctional module with a sulfonamide at one end and a terminal alkyne at the other. This module can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link to other molecular fragments.

This modular approach allows for the rapid generation of diverse molecular structures from a common intermediate, which is highly valuable in the search for new bioactive compounds. The thiophene core provides a rigid and well-defined scaffold for the spatial arrangement of the appended molecular fragments.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Formation

The formation of the sulfonyl chloride group on the thiophene (B33073) ring is a critical step in the synthesis of 3-formylthiophene-2-sulfonyl chloride. This transformation typically proceeds through an electrophilic aromatic substitution (SEAr) pathway. brainly.inresearchgate.net The thiophene ring, being electron-rich, is susceptible to attack by electrophiles. brainly.inyoutube.com

The general mechanism involves the following steps:

Generation of the Electrophile: A strong electrophile, such as chlorosulfonic acid or sulfur trioxide, is generated.

Electrophilic Attack: The π-electron system of the thiophene ring attacks the electrophile, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. The sulfur atom in the thiophene ring helps to stabilize this intermediate through resonance. youtube.com

Aromatization: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the thiophene ring and yielding the thiophenesulfonyl chloride.

The regioselectivity of this reaction is of paramount importance. Thiophene preferentially undergoes electrophilic substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (β) position. researchgate.netpearson.com The presence of the formyl group at the 3-position, which is an electron-withdrawing group, further directs the incoming electrophile to the adjacent C2 position.

Alternative methods for the synthesis of sulfonyl chlorides involve the oxidation of corresponding thiol derivatives. organic-chemistry.orgresearchgate.net Reagents like N-chlorosuccinimide (NCS) in the presence of an acid can facilitate this transformation. organic-chemistry.org Another approach involves the oxidative chlorination of sulfides. acsgcipr.org

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Generation of Electrophile | Formation of a potent electrophilic sulfur species. | SO3, ClSO3H | Nature of the sulfonating agent. |

| Electrophilic Attack | Attack of the thiophene π-system on the electrophile. | Sigma complex (arenium ion) | Electron density of the thiophene ring, directing effects of substituents. |

| Aromatization | Loss of a proton to restore the aromatic system. | - | Presence of a base. |

Mechanistic Studies of Formyl Group Transformations and Protecting Group Chemistry

The formyl (aldehyde) group in this compound is a versatile handle for further synthetic modifications. However, its reactivity often necessitates the use of protecting groups to achieve chemoselectivity in subsequent reactions. wikipedia.orgorganic-chemistry.org

Protecting Group Chemistry: The aldehyde group is highly reactive towards nucleophiles and reducing agents. To prevent unwanted side reactions, it is often converted into a less reactive derivative, a protecting group. wikipedia.orglibretexts.org A common strategy is the formation of an acetal (B89532) by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. libretexts.orgchemistrysteps.com This transformation is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. chemistrysteps.com

The mechanism of acetal formation involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the carbonyl carbon to form a hemiacetal.

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of water to form an oxonium ion.

Attack by a second molecule of alcohol on the oxonium ion, followed by deprotonation to yield the acetal.

Transformations of the Formyl Group: The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to other functional groups. The mechanisms of these reactions are well-established in organic chemistry. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a thiophene ring. ontosight.aiwikipedia.org

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Acetals/Ketals | Diols (e.g., ethylene (B1197577) glycol), acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and hydrides |

| Dithianes | Dithiols (e.g., 1,3-propanedithiol), Lewis acid | Mercury(II) salts, oxidative conditions | Stable to a wide range of conditions |

Insights into Thiophene Ring Functionalization Pathways

The thiophene ring in this compound can undergo further functionalization through various reaction pathways. These reactions are influenced by the electronic properties of the existing substituents. The electron-withdrawing nature of both the formyl and sulfonyl chloride groups deactivates the ring towards further electrophilic aromatic substitution. However, these groups can direct incoming nucleophiles in nucleophilic aromatic substitution reactions.

Recent research has also explored the functionalization of the thiophene ring through metal-catalyzed cross-coupling reactions, which significantly expands the synthetic utility of thiophene derivatives. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring. The mechanism of these reactions typically involves a catalytic cycle with a transition metal, such as palladium. nih.gov

Nonradiative decay of electronically excited thiophene can lead to ring-opening, which represents a potential deactivation pathway under certain conditions. rsc.org

Catalytic Cycle Analysis in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The sulfonyl chloride group can act as a leaving group in these reactions, enabling the formation of new bonds at the C2 position. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are commonly employed. libretexts.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps: nih.govwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-sulfonyl chloride bond of the thiophene derivative, forming a palladium(II) intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, are crucial for optimizing these catalytic systems. Iron-catalyzed reactions have also been explored for the thiolation of C(sp3)-H bonds using sulfonyl chlorides. rsc.orgresearchgate.net

| Step | Description | Change in Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | Insertion of Pd into the R-X bond. | Pd(0) → Pd(II) |

| Transmetalation | Transfer of an organic group from an organometallic reagent to Pd. | No change |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | Pd(II) → Pd(0) |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 3-Formylthiophene-2-sulfonyl chloride. In typical DFT studies on similar molecules, researchers calculate optimized geometries, bond lengths, and bond angles. semanticscholar.org For example, DFT calculations on other thiophene (B33073) derivatives have been performed using specific functionals and basis sets, like B3LYP/6-311G(d,p), to predict molecular structures and compare them with experimental data where available. semanticscholar.orgmdpi.comresearchgate.net Such analyses for this compound would provide foundational data on its molecular geometry but are not currently found in the literature.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis or molecular dynamics (MD) simulation for this compound has not been reported. Such studies would be crucial for understanding the molecule's flexibility, particularly the rotational barriers around the bonds connecting the formyl and sulfonyl chloride groups to the thiophene ring. For other complex organic molecules, MD simulations provide insights into the dynamic behavior and stable conformations in various environments, but this information is not available for the target compound.

Electronic Structure Analysis and Reactivity Descriptors (e.g., HOMO-LUMO Gap Studies)

Specific electronic structure analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the resulting energy gap for this compound, are not documented. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com For other thiophene-based systems, these values are calculated to predict their electronic behavior and potential for use in materials science. researchgate.netnih.gov For instance, a small HOMO-LUMO gap generally implies higher reactivity. mdpi.com Without dedicated computational studies, these reactivity descriptors for this compound remain unknown.

Free Energy Perturbation Studies and Transition State Analysis

No free energy perturbation (FEP) studies or transition state analyses involving this compound have been identified in scientific publications. These advanced computational techniques are used to calculate relative binding affinities and to map out reaction pathways by identifying the structure and energy of transition states. While these methods are powerful for drug design and reaction mechanism studies, they have not been applied to this specific molecule in the available literature.

Prediction of Reaction Outcomes and Selectivity based on Computational Models

There is a lack of published computational models that predict reaction outcomes or selectivity specifically for this compound. While computational chemistry is used to predict the reactivity of different sites within a molecule—for example, by using Fukui functions to identify atoms most susceptible to nucleophilic or electrophilic attack researchgate.netnih.gov—such predictive studies for this compound have not been reported.

Analytical Methodologies for Structural Elucidation in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Formylthiophene-2-sulfonyl chloride by probing the interaction of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide critical insight into the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the positions of the hydrogen atoms on the thiophene (B33073) ring and the formyl group. For instance, one would expect to observe distinct signals for the aldehydic proton and the two aromatic protons on the thiophene ring. Similarly, ¹³C NMR spectroscopy would identify the chemical environment of each carbon atom, including the carbonyl carbon of the formyl group and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands corresponding to the C=O stretching of the aldehyde, the S=O stretching of the sulfonyl chloride group, and the C-H and C=C vibrations of the thiophene ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. PubChem provides predicted mass spectrometry data, including the monoisotopic mass of 209.92122 Da. uni.lu The fragmentation pattern could reveal the loss of specific groups, such as the chlorine atom or the sulfonyl chloride group, further corroborating the proposed structure.

At present, detailed experimental UV-Vis and Fluorescence Spectroscopy data for this compound are not widely available in the public literature.

| Spectroscopic Data for this compound | |

| Technique | Predicted/Expected Observations |

| ¹H NMR | Signals corresponding to formyl proton and thiophene ring protons. |

| ¹³C NMR | Resonances for carbonyl carbon, and thiophene ring carbons. |

| IR Spectroscopy | Characteristic stretching frequencies for C=O (aldehyde), S=O (sulfonyl chloride), and thiophene ring vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C5H3ClO3S2. Predicted monoisotopic mass: 209.92122 Da. uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are crucial for the separation, isolation, and purity assessment of this compound from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for assessing the purity of the compound. By developing a suitable method, a sharp, single peak in the chromatogram would indicate a high degree of purity. Different detectors, such as a UV detector, could be employed, leveraging the chromophoric nature of the thiophene ring.

Gas Chromatography (GC) could also be utilized, provided the compound is sufficiently volatile and thermally stable. GC is effective for separating volatile compounds and can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks due to its simplicity and speed. The retention factor (Rf) value obtained would be characteristic of the compound under specific solvent conditions.

For the isolation and purification of this compound on a preparative scale, column chromatography would be the method of choice. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, the target compound can be effectively separated from byproducts and unreacted starting materials.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for the Compound

The traditional synthesis of sulfonyl chlorides often involves harsh and hazardous reagents such as chlorosulfonic acid or chlorine gas, which pose significant environmental and safety challenges. rsc.orgrsc.orgnih.gov Consequently, a major direction for future research is the development of greener and more sustainable methods for the synthesis of 3-Formylthiophene-2-sulfonyl chloride.

Current research in the broader field of sulfonyl chloride synthesis highlights several promising green alternatives that could be adapted for this specific compound. These methods focus on replacing toxic reagents, minimizing waste, and improving safety and efficiency. organic-chemistry.orgrsc.org Flow chemistry, for instance, offers superior control over reaction parameters for highly exothermic reactions, enhancing safety and improving space-time yield. rsc.orgrsc.orgmdpi.com Continuous flow protocols have been successfully developed for synthesizing various sulfonyl chlorides from thiols and disulfides, sometimes using less hazardous reagents like N-chloroamides. rsc.orgrsc.orgresearchgate.net

Other sustainable approaches involve using alternative chlorinating and oxidizing agents. Methods employing N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), or a combination of Oxone and potassium chloride (KCl) in water represent significant advancements. organic-chemistry.orgrsc.orgorganic-chemistry.orgorganic-chemistry.org These reagents are generally safer to handle and often allow reactions to proceed under milder conditions. organic-chemistry.orgrsc.org For example, the use of NCS with odorless S-alkylisothiourea salts provides an environmentally friendly route that avoids many of the issues associated with traditional methods. organic-chemistry.orgresearchgate.net

| Approach | Key Reagents/Technology | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Traditional Methods | Chlorosulfonic Acid, Chlorine (Cl₂) Gas | Established procedures. | rsc.orgnih.gov |

| Flow Chemistry | Microreactors, Continuous Stirred-Tank Reactors (CSTRs) | Enhanced safety, improved heat/mass transfer, higher space-time yield, process automation. | rsc.orgrsc.orgmdpi.com |

| Alternative Chlorinating Agents | N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) | Milder reaction conditions, avoidance of highly corrosive reagents. | rsc.orgorganic-chemistry.org |

| Green Oxidation Systems | Sodium Hypochlorite (Bleach), Oxone-KCl | Use of inexpensive and environmentally benign reagents, potential for reactions in aqueous media. | rsc.orgorganic-chemistry.org |

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

The presence of two distinct and reactive functional groups—an aldehyde and a sulfonyl chloride—on the this compound scaffold offers fertile ground for exploring novel chemical transformations. Future research will likely move beyond the standard, independent reactions of these groups to investigate their synergistic or orthogonal reactivity.

The sulfonyl chloride moiety is a well-established precursor for sulfonamides via reaction with primary or secondary amines. nih.gov The formyl group is also highly versatile, amenable to transformations such as oxidation, reduction, Wittig reactions, and reductive amination. The key research opportunity lies in developing selective, one-pot, or tandem reactions that leverage both functionalities to rapidly increase molecular complexity. organic-chemistry.org For example, a research avenue could involve the selective reaction of the sulfonyl chloride group while the aldehyde is temporarily protected as an acetal (B89532), followed by deprotection and subsequent transformation of the aldehyde.

Conversely, protocols could be designed where the aldehyde reacts first, for instance, in a condensation reaction, followed by the derivatization of the sulfonyl chloride. A more advanced approach would be the design of reactions where both groups participate in a concerted or cascade process to form complex heterocyclic systems fused to the thiophene (B33073) ring. The development of such unique interconversions would significantly enhance the synthetic utility of this building block. nih.gov

Expansion of Applications in the Synthesis of Advanced Functional Materials

Thiophene-based molecules are fundamental components in the field of materials science, particularly for creating organic semiconductors used in a variety of electronic applications. mdpi.comsigmaaldrich.com Thiophenes, oligothiophenes, and polythiophenes are widely studied for their electronic properties and synthetic accessibility. sigmaaldrich.com this compound is a promising, yet underexplored, building block for the synthesis of advanced functional materials like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Future research will focus on utilizing its two functional groups as handles for polymerization or for incorporation into larger π-conjugated systems.

Monomer Synthesis: The compound can be modified to create novel monomers for polymerization. For instance, the sulfonyl chloride could be converted to a more stable functional group suitable for cross-coupling reactions (e.g., a boronic ester for Suzuki coupling or a stannane (B1208499) for Stille coupling), while the aldehyde provides a site for further functionalization to tune the material's properties. sigmaaldrich.com

Condensation Polymerization: The formyl group can directly participate in condensation polymerizations with suitable co-monomers to create new classes of conductive polymers.

Side-Chain Functionalization: The reactive sites can be used to attach the thiophene core as a side chain onto a polymer backbone, allowing for the fine-tuning of electronic properties such as the band gap and charge carrier mobility. cmu.edu

The strategic incorporation of this scaffold into polymeric or small-molecule semiconductors could lead to materials with novel charge transport properties and enhanced stability. mdpi.comresearchgate.net

| Potential Application Area | Role of this compound | Desired Outcome | Reference |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Precursor to monomers for synthesizing the active semiconductor layer. | High charge carrier mobility, environmental stability. | sigmaaldrich.com |

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials. | Broad absorption spectra, efficient charge separation and transport. | sigmaaldrich.com |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers. | High quantum efficiency, color purity, operational lifetime. | researchgate.net |

| Conductive Polymers | Functional monomer for polymerization reactions. | High electrical conductivity, processability, and stability. | mdpi.com |

Design of Compound Libraries for Academic Screening Programs (Focus on synthesis of libraries)

The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the creation of diverse compound libraries for high-throughput screening. scilit.com The ability to introduce diversity at two distinct points on the molecule allows for the rapid generation of a large number of unique structures. This is particularly valuable for academic screening programs aimed at discovering new bioactive molecules. nih.govmdpi.com

The synthetic strategy for library creation is straightforward and robust. The sulfonyl chloride group can be reacted with a panel of diverse amines (R¹-NH₂) to produce a primary library of thiophene sulfonamides, each possessing a reactive aldehyde. Subsequently, this aldehyde can be engaged in a second diversification step. For example, reductive amination with a different set of amines (R²-NH₂) or a Wittig reaction with various phosphorus ylides can introduce a second point of diversity.

This two-dimensional combinatorial approach allows for the exponential expansion of the chemical space accessible from a single starting scaffold. The resulting library of compounds, featuring a central thiophene sulfonamide core with varied peripheral functionalities (R¹ and R²), can be screened against various biological targets to identify novel hits for drug discovery programs. nih.gov

| Step | Reaction | Input Reactants (Examples) | Intermediate/Final Products |

|---|---|---|---|

| Step 1: Primary Diversification | Sulfonamide Formation | Scaffold + Library of Amines (R¹-NH₂) | Library of 3-formylthiophene-2-sulfonamides |

| Step 2: Secondary Diversification | Reductive Amination | Intermediate Library + Library of Amines (R²-NH₂) + Reducing Agent | Final library of N-substituted 3-(aminomethyl)thiophene-2-sulfonamides |

| Alternative Step 2 | Wittig Reaction | Intermediate Library + Library of Phosphorus Ylides (R³R⁴C=PPh₃) | Final library of 3-(alkenyl)thiophene-2-sulfonamides |

Q & A

Basic Research Question

- NMR : H NMR shows distinct aldehydic proton signals (δ 9.8–10.2 ppm), while C NMR confirms sulfonyl chloride (δ 125–130 ppm) and formyl (δ 190–195 ppm) groups.

- IR : Strong S=O stretches (1360–1390 cm⁻¹) and C=O (1680–1700 cm⁻¹).

Contradictions in reported melting points (e.g., 85–92°C vs. 78–82°C) may arise from polymorphic forms or hydration states, resolved via DSC and X-ray crystallography .

How is this compound utilized in medicinal chemistry for targeted drug design?

Advanced Research Question

The compound serves as a key intermediate for sulfonamide-based inhibitors. For example, coupling with aminopyridines yields protease inhibitors with IC₅₀ values <100 nM. The formyl group allows further derivatization (e.g., reductive amination) to enhance bioavailability .

How can researchers address contradictions in reported reaction yields for sulfonamide formation?

Data Contradiction Analysis

Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

- Solvent polarity : DMF vs. THF alters nucleophilicity.

- Base selection : Et₃N vs. NaHCO₃ affects deprotonation efficiency.

- Temperature : Room temperature vs. reflux.

Optimization via DoE (Design of Experiments) is recommended .

What safety protocols are essential when handling this compound?

Basic Research Question

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid water contact to prevent HCl release.

- Store under anhydrous conditions at –20°C .

What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

Advanced Research Question

The sulfonyl chloride group is the primary electrophilic site, but the formyl group can participate in tandem reactions. Computational studies (e.g., Fukui indices) reveal higher electrophilicity at sulfur, while steric effects dominate in bulkier nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.